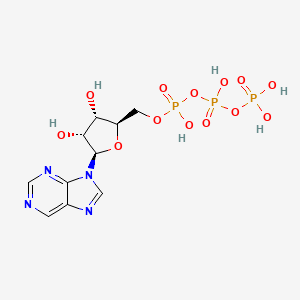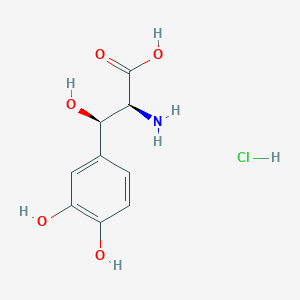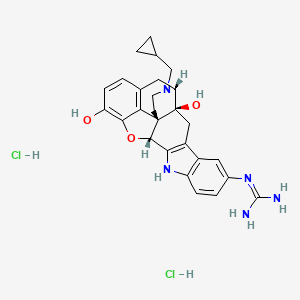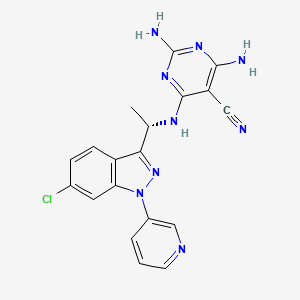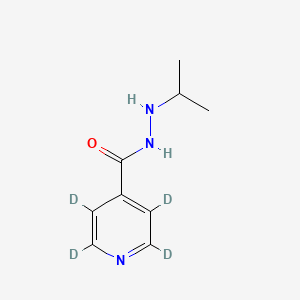
Iproniazid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iproniazid-d4 is a deuterated form of iproniazid, a non-selective, irreversible monoamine oxidase inhibitor of the hydrazine class. It was originally designed to treat tuberculosis but was later used as an antidepressant. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of iproniazid due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iproniazid-d4 typically involves the deuteration of iproniazid. One common method involves the reaction of isonicotinic acid with deuterated hydrazine to form isonicotinic acid hydrazide-d4. This intermediate is then reacted with isopropyl iodide to yield this compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Iproniazid-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isonicotinic acid and isopropylhydrazine-d4.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the isopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Isonicotinic acid and isopropylhydrazine-d4.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Iproniazid-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of iproniazid in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of iproniazid.
Drug Interaction Studies: Used to investigate interactions between iproniazid and other drugs.
Biological Research: Employed in studies related to monoamine oxidase inhibition and its effects on neurotransmitter levels.
Industrial Applications: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Mécanisme D'action
Iproniazid-d4 exerts its effects by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced mood and antidepressant effects. The inhibition is irreversible, meaning the enzyme is permanently inactivated until new enzyme molecules are synthesized.
Comparaison Avec Des Composés Similaires
Iproniazid-d4 is similar to other monoamine oxidase inhibitors such as:
Phenelzine: Another non-selective, irreversible monoamine oxidase inhibitor used as an antidepressant.
Isocarboxazid: Similar in its mechanism of action but with a different chemical structure.
Tranylcypromine: A non-hydrazine monoamine oxidase inhibitor with a reversible inhibition mechanism.
Uniqueness
This compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and quantification of the compound and its metabolites. This makes it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
183.24 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuterio-N'-propan-2-ylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13)/i3D,4D,5D,6D |
Clé InChI |
NYMGNSNKLVNMIA-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(N=C(C(=C1C(=O)NNC(C)C)[2H])[2H])[2H] |
SMILES canonique |
CC(C)NNC(=O)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


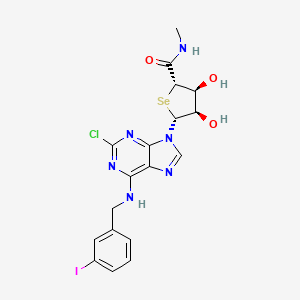
![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)
![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)
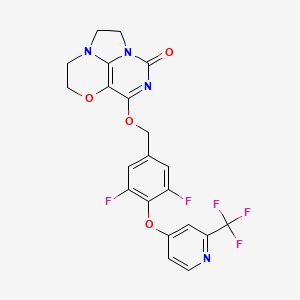
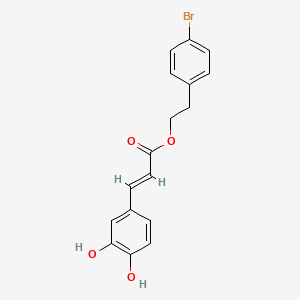
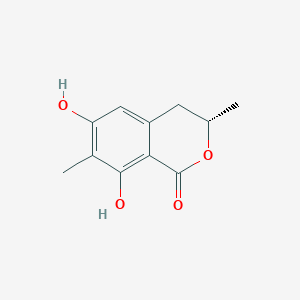

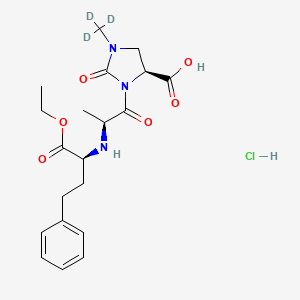
![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
